Cas no 78906-15-7 (Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-)

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- structure
78906-15-7 structure
Product Name:Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
CAS 번호:78906-15-7
MF:C9H20O2Si
메가와트:188.33940410614
CID:553653
PubChem ID:24874536
Update Time:2025-05-25

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- 화학적 및 물리적 성질

이름 및 식별자

    • Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
    • TERT-BUTYLDIMETHYLSILYL GLYCIDYL ETHER
    • tert-butyl-dimethyl-(oxiran-2-ylmethoxy)silane
    • tert-butyldimethyl(oxiran-2-ylmethoxy)silane
    • 78906-15-7
    • tert-butyl(dimethyl)silyl 2-oxiranylmethyl ether
    • FT-0707311
    • SCHEMBL111369
    • tert-Butyldimethylsilyl glycidyl ether, 98%
    • t-butyldimethyl(oxiran-2-ylmethoxy)silane
    • YANSSVVGZPNSKD-UHFFFAOYSA-N
    • MFCD01862147
    • Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
    • DTXSID80394090
    • SY264106
    • (+/-)-(tert-butyldimethylsilyl) glycidyl ether
    • AKOS025295761
    • 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]oxirane (ACI)
    • Silane, (1,1-dimethylethyl)dimethyl(oxiranylmethoxy)- (9CI)
    • (tert-Butyldimethylsilyl) glycidyl ether
    • 2-[(tert-Butyldimethylsilyloxy)methyl]oxirane
    • [[(tert-Butyldimethylsilyl)oxy]methyl]oxirane
    • Glycidyl tert-butyldimethylsilyl ether
    • (S)-t-Butyldimethylsilyl Glycidyl Ether
    • DA-02761
    • MDL: MFCD02683555
    • 인치: 1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3
    • InChIKey: YANSSVVGZPNSKD-UHFFFAOYSA-N
    • 미소: O1C(CO[Si](C(C)(C)C)(C)C)C1

계산된 속성

  • 정밀분자량: 188.123
  • 동위원소 질량: 188.123
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 160
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 21.8A^2

실험적 성질

  • 밀도: 0.901 g/mL at 25 °C(lit.)
  • 비등점: 195-197 °C(lit.)
  • 플래시 포인트: ?? ?:158°F
    ?? ?:70°C
  • 굴절률: n20/D 1.531(lit.)
  • PSA: 21.76000
  • LogP: 2.40700

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- 보안 정보

  • WGK 독일:3

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
526134-10G
Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
78906-15-7
10g
¥3162.45 2023-12-05
Aaron
AR000BZ5-5g
Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
78906-15-7 95%
5g
$395.00 2025-02-13
Aaron
AR000BZ5-25g
Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
78906-15-7 95%
25g
$1110.00 2025-02-13
Aaron
AR000BZ5-10g
Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
78906-15-7 95%
10g
$556.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1683296-1g
tert-Butyldimethyl(oxiran-2-ylmethoxy)silane
78906-15-7 98%
1g
¥1375.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1683296-5g
tert-Butyldimethyl(oxiran-2-ylmethoxy)silane
78906-15-7 98%
5g
¥4704.00 2024-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-236999-10g
tert-Butyldimethylsilyl glycidyl ether,
78906-15-7
10g
¥2369.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-236999-10 g
tert-Butyldimethylsilyl glycidyl ether,
78906-15-7
10g
¥2,369.00 2023-07-10

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  overnight, rt
참조
Intramolecular Vinyl Quinone Diels-Alder Reactions: Asymmetric Entry to the Cordiachrome Core and Synthesis of (-)-Isoglaziovianol
Loebermann, Florian; Weisheit, Lara; Trauner, Dirk, Organic Letters, 2013, 15(17), 4324-4326

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane
참조
Studies Toward the Total Synthesis of C14-Oxygenated Dolastane Natural Products
Leung, Lai To, 2008, , ,

합성 방법 3

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane
참조
Reaction of dianions derived from β-keto esters with epoxides: utility in the preparation of synthetically useful tetrahydrofurans
Lygo, Barry; O'Connor, Norval; Wilson, Peter R., Tetrahedron, 1988, 44(22), 6881-8

합성 방법 4

반응 조건
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  1.5 h, 0 °C
참조
Substrate Chirality and Specificity of Diacylglycerol Kinases and the Multisubstrate Lipid Kinase
Epand, Richard M.; Shulga, Yulia V.; Timmons, Heath C.; Perri, Alexandra L.; Belani, Jitendra D.; et al, Biochemistry, 2007, 46(49), 14225-14231

합성 방법 5

반응 조건
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  10 min, rt; 17 h, rt
참조
Synthesis and Evaluation of Novel TLR2 Agonists as Potential Adjuvants for Cancer Vaccines
Lu, Benjamin L.; Williams, Geoffrey M.; Verdon, Daniel J.; Dunbar, P. Rod; Brimble, Margaret A., Journal of Medicinal Chemistry, 2020, 63(5), 2282-2291

합성 방법 6

반응 조건
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  overnight, rt
참조
Cobalt-catalyzed carbonylation of epoxides to β-lactones promoted by gallium porphyrin
Li, Huimin; Tang, Yitian; Li, Zhijian; Li, Yonggang; Chen, Baoshu; et al, Molecular Catalysis, 2022, 533,

합성 방법 7

반응 조건
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt
참조
NHC-Catalyzed Ring Expansion of Oxacycloalkane-2-carboxaldehydes: A Versatile Synthesis of Lactones
Wang, Li; Thai, Karen; Gravel, Michel, Organic Letters, 2009, 11(4), 891-893

합성 방법 8

반응 조건
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  30 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  20 min, rt
참조
A versatile route to polythiophenes with functional pendant groups using alkyne chemistry
Huang, Xiao; Yang, Li; Emanuelsson, Rikard; Bergquist, Jonas; Stroemme, Maria; et al, Beilstein Journal of Organic Chemistry, 2016, 12, 2682-2688

합성 방법 9

반응 조건
1.1 Reagents: Imidazole
참조
A study toward a total synthesis of fostriecin
Kiyotsuka, Yohei; Igarashi, Junji; Kobayashi, Yuichi, Tetrahedron Letters, 2002, 43(15), 2725-2729

합성 방법 10

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
참조
Application of chromium carbene annulations and cyclisations to natural product synthesis
Ricketts, Dean C., 1993, , ,

합성 방법 11

반응 조건
1.1 Reagents: Imidazole Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
1.2 Solvents: Dichloromethane ;  1 h, 0 °C
참조
Oxidative cyclization of tertiary pentenol derivatives forming 2,5,5-trisubstituted THF rings and the total synthesis of cyclocapitelline
Phillips, Geoffrey A.; Palmer, Cory; Stevens, Andrew C.; Piotrowski, Mathew L.; Dekruyf, Daryl S. R.; et al, Tetrahedron Letters, 2015, 56(44), 6052-6055

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Raw materials

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Preparation Products

추천 공급업체
Shandong Feiyang Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Jing Kun Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing jingzhu bio-technology Co., Ltd.